molecular formula C5H9IN4 B14603421 3,5-Diamino-1-methylpyridazin-1-ium iodide CAS No. 61071-05-4

3,5-Diamino-1-methylpyridazin-1-ium iodide

Cat. No.: B14603421
CAS No.: 61071-05-4
M. Wt: 252.06 g/mol
InChI Key: SEAKUWPVABXIES-UHFFFAOYSA-M
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Description

3,5-Diamino-1-methylpyridazin-1-ium iodide is a chemical compound with the molecular formula C5H9N4I It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-1-methylpyridazin-1-ium iodide typically involves the reaction of 3,5-diaminopyridazine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-1-methylpyridazin-1-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Diamino-1-methylpyridazin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Diamino-1-methylpyridazin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diamino-1-methylpyridinium iodide
  • 3,5-Diamino-1-methylpyridazine
  • 3,5-Diamino-1-methylpyridine

Uniqueness

3,5-Diamino-1-methylpyridazin-1-ium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

61071-05-4

Molecular Formula

C5H9IN4

Molecular Weight

252.06 g/mol

IUPAC Name

1-methylpyridazin-1-ium-3,5-diamine;iodide

InChI

InChI=1S/C5H9N4.HI/c1-9-3-4(6)2-5(7)8-9;/h2-3H,1H3,(H4,6,7,8);1H/q+1;/p-1

InChI Key

SEAKUWPVABXIES-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC(=CC(=N1)N)N.[I-]

Origin of Product

United States

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